molecular formula C15H24BNO4S B8083593 N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide

Cat. No.: B8083593
M. Wt: 325.2 g/mol
InChI Key: VYWHWUAJVRXRCW-UHFFFAOYSA-N
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Description

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide is a boron-containing sulfonamide derivative characterized by a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane group and a propane-2-sulfonamide moiety. This compound is structurally significant due to its boronate ester functionality, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in medicinal and materials chemistry .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-8-12(10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWHWUAJVRXRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H24BNO4S with a molecular weight of approximately 325.24 g/mol. It features a sulfonamide group linked to a boron-containing dioxaborolane moiety, which is significant for its biological interactions. The presence of the boron atom allows the formation of stable complexes with biomolecules, thereby influencing various biological pathways.

Mechanisms of Biological Activity

Enzyme Inhibition
this compound primarily exhibits its biological activity through the inhibition of specific enzymes, particularly kinases. The boron atom in the dioxaborolane structure interacts with hydroxyl and amino groups in proteins, facilitating the formation of boronate esters. This interaction can disrupt enzyme activity and alter signaling pathways critical in cancer and other diseases.

Target Kinases
The compound has shown potential in targeting several kinases involved in cancer pathways. For instance, it has been reported to inhibit AAK1 (AP180-clathrin-AP180-interacting protein kinase), which plays a role in clathrin-mediated endocytosis and is implicated in various cancers .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies
    • In vitro assays demonstrated that this compound binds effectively to target kinases with IC50 values indicating potent inhibition. For example, it inhibited AAK1 with an IC50 value around 240 nM .
  • Binding Affinity
    • The binding affinity studies showed that this compound can significantly alter the phosphorylation status of proteins involved in cellular signaling pathways. For instance, treatment with this compound resulted in a dose-dependent decrease in phospho-AP2M1 levels in HEK293T cells .
  • Comparative Analysis
    • A comparative analysis with structurally similar compounds highlighted its unique properties. The following table summarizes key structural analogs and their notable features:
Compound NameMolecular FormulaUnique Features
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamideC16H26BNO4SSimilar sulfonamide structure; different substitution pattern on the phenyl ring.
N-(3-(4-methylphenyl)propane-2-sulfonamideC13H19NO4SLacks boron functionality; primarily studied for antibacterial properties.
N-(3-(tetramethylboron)-phenyl)propane sulfonamideC15H23BNO4SContains boron but lacks the dioxaborolane structure; used in various catalytic applications.

Potential Therapeutic Applications

Given its ability to inhibit key enzymes involved in disease pathways, this compound holds promise for therapeutic applications:

  • Cancer Treatment : Its selective inhibition of kinases suggests potential use as an anti-cancer agent.
  • Drug Development : The compound's unique mechanism may aid in the development of new drugs targeting specific pathways disrupted in diseases.

Scientific Research Applications

Enzyme Inhibition

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide has shown promise as an enzyme inhibitor. The compound's boron-containing moiety allows it to form stable complexes with biomolecules, particularly with hydroxyl and amino groups in proteins and enzymes. This interaction can disrupt biological pathways by inhibiting enzymes involved in critical processes such as:

  • Kinase Activity : The compound can target kinases implicated in cancer pathways, making it a candidate for cancer therapeutics. Studies indicate that it effectively binds to various kinases, altering their activity and potentially leading to reduced tumor growth.

Drug Development

The unique structure of this sulfonamide derivative positions it favorably in drug design. Its ability to form boronate esters enhances its reactivity with biological targets. This characteristic is particularly useful in the development of:

  • Selective Inhibitors : By modifying the compound's structure, researchers can create selective inhibitors for specific enzymes involved in disease pathways.

Boronate Ester Formation

The formation of boronate esters is a critical mechanism through which this compound exerts its biological effects. The boron atom's ability to interact with biomolecules can lead to significant changes in enzymatic activity. This property is being explored for therapeutic applications in:

  • Diabetes Management : Compounds that inhibit enzymes like glucosidase can help regulate blood sugar levels.

Research studies have demonstrated the efficacy of this compound in various experimental settings:

Cancer Therapeutics

In vitro studies have shown that this compound can significantly inhibit the proliferation of certain cancer cell lines by targeting specific kinases involved in cell signaling pathways.

Diabetes Research

Preliminary findings suggest that the compound may also play a role in managing diabetes by inhibiting enzymes that contribute to glucose metabolism.

Comparison with Similar Compounds

The compound belongs to a class of arylboronate esters with diverse substituents. Below is a detailed comparison with structurally related analogs, focusing on molecular features, synthetic applications, and functional differences.

Structural and Functional Group Variations

Key analogs differ in substituents on the phenyl ring and the attached functional groups:

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score*
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide (Target) Not explicitly listed† C₁₅H₂₂BNO₄S‡ Sulfonamide, tetramethyl-dioxaborolane Reference
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide 480424-98-4 C₁₆H₂₂BNO₃ Amide, tetramethyl-dioxaborolane 0.89
N-[4-Chloro-2-(tetramethyl-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide 1409999-52-5 C₁₇H₂₅BClNO₃ Chloro, amide, tetramethyl-dioxaborolane
N-[3-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide 2246782-03-4 C₁₅H₂₁BFNO₄S Fluoro, sulfonamide, tetramethyl-dioxaborolane
N-(3-(Tetramethyl-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide 1031747-40-6 C₁₆H₂₂BNO₃ Cyclopropane-carboxamide, tetramethyl-dioxaborolane

*Similarity scores (0–1) are derived from structural overlap calculations in . ‡Molecular formula inferred from analogs in –11; exact data may vary.

Key Observations:

Sulfonamide vs.

Electron-Withdrawing Substituents : Chloro (1409999-52-5) and fluoro (2246782-03-4) substituents alter electronic properties, influencing reactivity in cross-coupling reactions. Fluorine’s electronegativity may enhance boronate stability and reaction rates in Suzuki couplings .

Steric Effects : Bulky groups like cyclopropane-carboxamide (1031747-40-6) or 2,2-dimethylpropanamide (1409999-52-5) may hinder catalytic accessibility in coupling reactions, reducing efficiency compared to less sterically hindered analogs .

Reactivity in Cross-Coupling Reactions

The tetramethyl-dioxaborolane group in all analogs serves as a protected boronic acid, enabling stable handling prior to Suzuki-Miyaura reactions. However:

  • Chloro/Fluoro Analogs : Halogenated derivatives (e.g., 1409999-52-5, 2246782-03-4) are valuable in constructing halogenated biaryls, which are common in agrochemicals and pharmaceuticals .

Q & A

Q. Key Considerations :

  • Use anhydrous solvents (e.g., THF, DMF) to prevent boronate ester hydrolysis.
  • Purification via column chromatography or recrystallization to isolate the product .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR confirm the boronate ester’s integrity and sulfonamide substitution pattern. For example, 11B^{11}\text{B} NMR typically shows a peak near 30 ppm for dioxaborolanes .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, disorder in the dioxaborolane ring). A related cyclopropane-carboxamide compound was characterized using single-crystal X-ray diffraction (R factor = 0.064) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

Basic: How should this compound be stored to ensure stability?

Answer:

  • Temperature : Store at 0–6°C to prevent thermal degradation of the boronate ester .
  • Moisture Control : Use desiccants and airtight containers, as dioxaborolanes are prone to hydrolysis in humid conditions.
  • Light Sensitivity : Protect from prolonged UV exposure to avoid radical decomposition pathways.

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Answer:
Experimental Design :

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) are effective for aryl halide coupling.
  • Solvent System : Use a 3:1 mixture of dioxane/water to balance solubility and reactivity .
  • Base : K2_2CO3_3 or Cs2_2CO3_3 facilitates transmetallation.

Q. Data-Driven Optimization :

  • Monitor reaction progress via TLC or HPLC.
  • Compare yields under varying temperatures (e.g., 80°C vs. 100°C) to identify ideal conditions .

Q. Common Pitfalls :

  • Competing protodeboronation: Minimize by degassing solvents to remove oxygen.

Advanced: How to resolve contradictions between experimental NMR data and computational predictions?

Answer:
Methodological Approach :

Verify Purity : Use HPLC to rule out impurities (e.g., unreacted starting materials) .

Dynamic Effects : Consider temperature-dependent conformational changes. For example, rotameric equilibria in sulfonamides can split NMR signals .

Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with solvent corrections (PCM model) to match experimental conditions.

Case Study : A cyclopropane derivative showed disorder in its crystal structure, highlighting the need for complementary techniques (X-ray + NMR) .

Advanced: What strategies mitigate hydrolysis of the tetramethyl-1,3,2-dioxaborolane group during biological assays?

Answer:

  • Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 instead of aqueous/organic mixtures.
  • Prodrug Design : Mask the boronate ester as a trifluoroborate salt, which is more hydrolytically stable.
  • Kinetic Monitoring : Conduct stability assays via 19F^{19}\text{F} NMR or LC-MS to quantify degradation over time .

Advanced: How to evaluate the compound’s interactions with biomolecular targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}, koff_\text{off}) to proteins like serum albumin.
  • Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., carbonic anhydrase, a common sulfonamide target).
  • Competitive Assays : Displace fluorescent probes (e.g., ANS) to quantify hydrophobic binding pockets .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • Reactivity Descriptors : Calculate Fukui indices (for electrophilicity/nucleophilicity) using Gaussian09.
  • Transition State Modeling : Identify likely pathways for cross-coupling using QM/MM hybrid methods.
  • Solvent Effects : Simulate reaction barriers in polar (DMF) vs. nonpolar (toluene) solvents with COSMO-RS .

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